molecular formula C₈H₁₇NO₄S B1144785 2-Amino-4-(butylsulfonyl)butanoic acid CAS No. 134859-31-7

2-Amino-4-(butylsulfonyl)butanoic acid

Cat. No.: B1144785
CAS No.: 134859-31-7
M. Wt: 223.29
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(butylsulfonyl)butanoic acid is a synthetic amino acid derivative characterized by a butylsulfonyl (-SO₂C₄H₉) substituent at the fourth carbon of its butanoic acid backbone. The sulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s physicochemical properties, such as polarity, acidity, and solubility.

Properties

IUPAC Name

2-amino-4-butylsulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4S/c1-2-3-5-14(12,13)6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZDNNMUUYMNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(butylsulfonyl)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with butanoic acid as the starting material.

    Introduction of Amino Group: The amino group is introduced at the second position through a series of reactions, such as reductive amination.

    Sulfonylation: The butylsulfonyl group is introduced at the fourth position using sulfonylation reactions, where butylsulfonyl chloride is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of 2-Amino-4-(butylsulfonyl)butanoic acid may involve large-scale synthesis techniques, including:

    Batch Processing: This method involves the stepwise addition of reagents and intermediates in a controlled environment.

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(butylsulfonyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Sulfides: Products of reduction reactions.

    Functionalized Derivatives: Products of substitution reactions.

Scientific Research Applications

2-Amino-4-(butylsulfonyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-(butylsulfonyl)butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Amino-4-(butylsulfonyl)butanoic acid with structurally related compounds, highlighting substituent effects, molecular properties, and biological roles based on the evidence:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Biological Role Source/Applications
2-Amino-4-(butylsulfonyl)butanoic acid Butylsulfonyl (-SO₂C₄H₉) C₈H₁₇NO₄S¹ ~247.29¹ Hypothesized: High polarity, potential use in ionic liquids or drug design Synthetic (inferred)
L-Methionine Methylthio (-SMe) C₅H₁₁NO₂S 149.21 Essential amino acid; involved in protein synthesis and methylation cycles Dietary sources
2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid Methylsulfonyl (-SO₂Me) + Benzoyl C₁₂H₁₅NO₅S 285.32 Synthetic derivative; sulfonyl group enhances stability and acidity Pharmaceutical intermediates
Selenoethionine Ethylseleno (-SeEt) C₆H₁₃NO₂Se 228.13 Selenium analog of methionine; used in dietary supplements Synthetic/Research
2-Amino-4-(isoxazolin-5-on-2-yl)butanoic acid Isoxazolinone ring C₇H₁₀N₂O₄ 186.17 Plant-derived; potential neuroactive properties Sweet pea extracts

¹Calculated based on structural analogy.

Key Comparative Insights:

Substituent Effects: The butylsulfonyl group in the target compound likely increases polarity compared to methionine’s thioether (-SMe) group but reduces membrane permeability due to its bulkiness . Methylsulfonyl analogs (e.g., ) exhibit higher acidity (pKa ~1.5-2.5) compared to thioether derivatives (pKa ~2.3 for methionine), which may influence protein binding or catalytic activity . Selenium substitution (e.g., selenoethionine) introduces heavier atoms, altering redox properties and toxicity profiles compared to sulfur analogs .

Synthetic Accessibility :

  • Sulfonyl groups are typically introduced via oxidation of thioethers (e.g., methionine to methionine sulfone) or direct sulfonation . The butyl chain may require specialized alkylation techniques.

Research Findings and Implications

  • Physicochemical Properties : The butylsulfonyl group’s amphiphilic nature (polar sulfonyl + lipophilic butyl) could enable applications in surfactants or drug delivery systems.
  • Biological Compatibility: Sulfonyl-containing amino acids may exhibit prolonged half-lives in vivo due to resistance to enzymatic degradation .
  • Limitations : The compound’s high polarity may limit blood-brain barrier penetration, necessitating prodrug strategies for CNS targeting.

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